molecular formula C10H10O5 B8694104 2-(Carboxymethyl)-3-methoxybenzoic acid

2-(Carboxymethyl)-3-methoxybenzoic acid

Cat. No.: B8694104
M. Wt: 210.18 g/mol
InChI Key: LQTJVAKWKWVEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethyl)-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring a carboxymethyl group (-CH₂COOH) at the 2-position and a methoxy (-OCH₃) group at the 3-position of the aromatic ring. The carboxymethyl group enhances hydrophilicity and may influence metal coordination or enzyme interactions, while the methoxy group contributes steric and electronic effects on the aromatic system .

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(carboxymethyl)-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-15-8-4-2-3-6(10(13)14)7(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

LQTJVAKWKWVEEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Position : The 2-position is less tolerant of bulky groups in enzyme systems, likely reducing the target compound’s activity in BZDO-like pathways .

Toxicity Modulation : Carboxymethyl groups may lower toxicity compared to chloromethyl or acetylated analogs (e.g., ASA) .

Synthetic Flexibility : Michael addition and Friedel-Crafts acylation are viable routes for derivatizing benzoic acid scaffolds .

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